molecular formula C15H10Br2N4O2 B11694275 N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11694275
M. Wt: 438.07 g/mol
InChI Key: RLMNPEJWJXJTAZ-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an indole core, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the indole core, followed by bromination and subsequent functionalization to introduce the pyridine and carbohydrazide groups. Common reagents used in these reactions include bromine, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds.

Scientific Research Applications

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylquinoline-4-carbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H10Br2N4O2

Molecular Weight

438.07 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H10Br2N4O2/c1-7-2-3-8(6-18-7)14(22)21-20-13-10-4-9(16)5-11(17)12(10)19-15(13)23/h2-6,19,23H,1H3

InChI Key

RLMNPEJWJXJTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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